Lipid-lowering agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

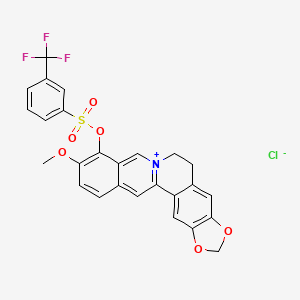

Formule moléculaire |

C26H19ClF3NO6S |

|---|---|

Poids moléculaire |

565.9 g/mol |

Nom IUPAC |

(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3-(trifluoromethyl)benzenesulfonate chloride |

InChI |

InChI=1S/C26H19F3NO6S.ClH/c1-33-22-6-5-15-9-21-19-12-24-23(34-14-35-24)10-16(19)7-8-30(21)13-20(15)25(22)36-37(31,32)18-4-2-3-17(11-18)26(27,28)29;/h2-6,9-13H,7-8,14H2,1H3;1H/q+1;/p-1 |

Clé InChI |

XYEYRBDARUPGAI-UHFFFAOYSA-M |

SMILES canonique |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OS(=O)(=O)C6=CC=CC(=C6)C(F)(F)F.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Statins

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the molecular mechanisms underpinning the therapeutic effects of statins, a class of lipid-lowering agents. It includes a review of the core signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of these compounds.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), an enzyme that catalyzes a critical rate-limiting step in cholesterol biosynthesis.[1][2] This enzyme is responsible for the conversion of HMG-CoA to mevalonate (B85504) in an NADPH-dependent reaction.[3] By mimicking the natural substrate, HMG-CoA, statins occupy the active site of the enzyme, thereby blocking the synthesis of mevalonate and subsequent downstream products, including cholesterol.[4][5]

The primary site of action for statins is the liver, where they are selectively taken up.[6] This targeted action reduces hepatic cholesterol synthesis, which initiates a cascade of cellular responses leading to the reduction of circulating cholesterol levels.[6][7]

Key Signaling Pathway: SREBP-2-Mediated Upregulation of LDL Receptors

The reduction in intracellular cholesterol concentration within hepatocytes triggers a key homeostatic mechanism mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[8][9]

-

SREBP-2 Activation: In a sterol-depleted state, the SREBP-2 precursor protein, which is normally retained in the endoplasmic reticulum membrane, is proteolytically cleaved.[9]

-

Nuclear Translocation: This cleavage releases the active, N-terminal domain of SREBP-2, which then translocates to the nucleus.[9]

-

Gene Transcription: Within the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the low-density lipoprotein receptor (LDLR).[8][10]

-

Increased LDL Receptor Expression: The upregulation of LDLR gene transcription leads to an increase in the synthesis and cell-surface expression of LDL receptors on hepatocytes.[11][12]

-

Enhanced LDL-C Clearance: These additional receptors enhance the binding and endocytosis of circulating LDL particles, leading to their increased clearance from the bloodstream and a subsequent reduction in plasma LDL-cholesterol (LDL-C) levels.[8][11][12]

This signaling cascade is the principal mechanism by which statins achieve their potent LDL-C lowering effects.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 4. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Statins and New-Onset Diabetes Mellitus: LDL Receptor May Provide a Key Link [frontiersin.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Lowering Plasma Cholesterol by Raising LDL Receptors—Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

A Technical Whitepaper for Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Atorvastatin

Introduction

Atorvastatin, marketed under the trade name Lipitor among others, stands as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2] As a member of the statin class of drugs, its primary function is to lower blood cholesterol levels by inhibiting the enzyme HMG-CoA reductase.[3][4][5] First synthesized in 1985 by Dr. Bruce Roth at Parke-Davis Warner-Lambert Company, Atorvastatin was patented in 1986 and received medical approval in the United States in 1996.[1][3] By 2023, it became the most commonly prescribed medication in the United States.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Atorvastatin, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey to Atorvastatin began in the 1980s, a period of intense research focused on finding potent inhibitors of HMG-CoA reductase, building upon the discovery of fungal-derived statins like lovastatin.[6]

-

Initial Synthesis: Atorvastatin (initially codenamed CI-981) was first synthesized in August 1985.[3] The initial synthetic route produced a racemic mixture, which was then separated by chiral chromatography to isolate the active enantiomer.[3]

-

Structure-Activity Relationship (SAR) and Design: The design of Atorvastatin was partly based on molecular modeling that compared the structures of existing fungal metabolites and other synthetic inhibitors.[6] The key to its success was the development of structure-activity relationships that led to its unique, highly potent structure.[6] A critical aspect of its development was the parallel advancement in synthetic chemistry required to produce these complex molecules efficiently.[6]

-

Commercial Synthesis: The final commercial production process evolved to a more efficient convergent synthesis. This approach utilized a Paal-Knorr cyclocondensation to form the central pyrrole (B145914) ring and adopted a chiral pool strategy, using the inexpensive and readily available plant-derived isoascorbic acid to establish the correct stereochemistry.[3]

Mechanism of Action

Atorvastatin's therapeutic effects stem from its primary and pleiotropic mechanisms.

Primary Mechanism: HMG-CoA Reductase Inhibition

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis in the liver.[2][4][5]

-

Inhibition of Cholesterol Synthesis: By blocking the conversion of HMG-CoA to mevalonate, Atorvastatin reduces the hepatic pool of cholesterol.[5]

-

Upregulation of LDL Receptors: The decrease in intracellular cholesterol signals the upregulation of LDL receptors on the surface of liver cells.[2][4]

-

Enhanced LDL Clearance: This increased number of LDL receptors leads to enhanced uptake and catabolism of LDL-cholesterol from the circulation, thereby lowering plasma LDL-C levels.[2][4]

-

Reduced VLDL Production: Atorvastatin also reduces the hepatic production of very-low-density lipoprotein (VLDL), the precursor to LDL, further contributing to the reduction of plasma cholesterol and triglycerides.[2][4]

Pleiotropic Effects

Beyond lipid lowering, Atorvastatin exhibits numerous "pleiotropic" effects, largely by preventing the synthesis of isoprenoid intermediates like farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP).[7] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho and Ras, which are key regulators of cellular signaling.[7] This leads to anti-inflammatory, antioxidant, antiproliferative, and immunomodulatory effects.[4][7]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atorvastatin - Wikipedia [en.wikipedia.org]

- 4. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. The discovery and development of atorvastatin, a potent novel hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unlocking New Frontiers in Cardiovascular Health: A Technical Guide to Lipid-Lowering Agent Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The global burden of cardiovascular disease (CVD), largely driven by dyslipidemia, necessitates the continued development of novel and effective lipid-lowering therapies. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the identification and validation of new targets for lipid-lowering agents. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of next-generation cardiovascular therapeutics.

The Landscape of Lipid-Lowering Drug Targets

The management of dyslipidemia has been revolutionized by the discovery of key molecular targets that regulate lipid metabolism. Understanding these established pathways is crucial for identifying novel targets with improved efficacy and safety profiles.

HMG-CoA Reductase: The Cornerstone of Statin Therapy

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, the metabolic pathway responsible for the endogenous synthesis of cholesterol.[1] Statins, the most widely prescribed class of lipid-lowering drugs, act as competitive inhibitors of HMG-CoA reductase.[2] This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. Increased LDLR expression enhances the clearance of LDL cholesterol (LDL-C) from the circulation.[3]

PCSK9: A Regulator of LDLR Degradation

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma LDL-C levels.[4][5] PCSK9 binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[5] This prevents the recycling of the LDLR back to the cell surface, thereby reducing the liver's capacity to clear LDL-C from the bloodstream.[5] Monoclonal antibodies that inhibit PCSK9 have emerged as a potent class of lipid-lowering therapies, leading to significant reductions in LDL-C.[6]

ANGPTL3: A Key Regulator of Lipoprotein Lipase (B570770)

Angiopoietin-like 3 (ANGPTL3) is a protein primarily synthesized in the liver that plays a central role in lipid metabolism by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[7][8] LPL is the primary enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. By inhibiting LPL, ANGPTL3 increases the levels of triglycerides and cholesterol-rich remnant lipoproteins. Inhibition of ANGPTL3 with monoclonal antibodies, such as evinacumab, has been shown to significantly reduce LDL-C and triglyceride levels, even in patients with homozygous familial hypercholesterolemia (HoFH) who have limited or no LDLR function.[8][9]

CETP: A Mediator of Cholesterol Ester Transfer

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as VLDL and LDL, in exchange for triglycerides.[10] Inhibition of CETP was hypothesized to raise HDL cholesterol (HDL-C) levels and thereby reduce the risk of atherosclerotic cardiovascular disease. While several CETP inhibitors have been developed and tested in large clinical trials, the results have been mixed. Anacetrapib was the only CETP inhibitor to demonstrate a modest reduction in major coronary events in the REVEAL trial, a benefit thought to be primarily driven by LDL-C reduction rather than the increase in HDL-C.[4][11]

Target Identification Strategies

The identification of novel drug targets is a critical first step in the drug discovery process. A variety of approaches are employed to pinpoint key regulators of lipid metabolism.

Genetic Association Studies and Mendelian Randomization

Genome-wide association studies (GWAS) have been instrumental in identifying genetic variants associated with lipid levels and cardiovascular disease. Mendelian randomization (MR) is a powerful technique that uses these genetic variants as instrumental variables to infer the causal relationship between a potential drug target and a disease outcome.[12][13] By examining the effect of lifelong, genetically determined differences in the level or activity of a protein, MR can help to predict the likely efficacy and safety of targeting that protein with a drug.[12] This approach has been successfully used to validate targets such as PCSK9 and HMGCR.[14]

Functional Genomics and Multi-Omics Approaches

Functional genomics, including transcriptomics (RNA-seq) and proteomics, allows for the global analysis of gene and protein expression changes in response to various stimuli or in different disease states. By comparing the molecular profiles of individuals with and without dyslipidemia, or in response to lipid-lowering interventions, researchers can identify novel genes and pathways involved in lipid metabolism. Integrating these "omics" datasets can provide a more comprehensive understanding of the complex regulatory networks and reveal new potential drug targets.

Target Validation: From In Vitro to In Vivo

Once a potential target has been identified, a rigorous validation process is required to confirm its role in the disease process and its suitability for therapeutic intervention.

In Vitro Validation Assays

A variety of in vitro assays are essential for characterizing the function of a potential drug target and for screening for small molecule or biologic inhibitors.

For targets that are enzymes, such as HMG-CoA reductase, in vitro activity assays are crucial. These assays typically measure the rate of substrate conversion to product in the presence and absence of potential inhibitors.

Table 1: Quantitative Data from Lipid-Lowering Agent Clinical Trials

| Drug Class | Target | Drug Example(s) | LDL-C Reduction (%) | Triglyceride Reduction (%) | HDL-C Change (%) | Key Clinical Trial(s) |

| Statins | HMG-CoA Reductase | Atorvastatin, Rosuvastatin | 30-60 | 10-30 | +5-15 | CTT Collaboration[15][16] |

| PCSK9 Inhibitors | PCSK9 | Alirocumab, Evolocumab | 50-60 | 15-25 | +5-10 | ODYSSEY OUTCOMES, FOURIER[17][18] |

| ANGPTL3 Inhibitors | ANGPTL3 | Evinacumab | 49 (in HoFH) | 50+ | Variable | ELIPSE[5][9] |

| CETP Inhibitors | CETP | Anacetrapib | 17-40 | ~0 | +104-138 | REVEAL[4][7] |

In Vivo Validation in Animal Models

Animal models that recapitulate key aspects of human dyslipidemia and atherosclerosis are indispensable for validating novel drug targets and for evaluating the in vivo efficacy and safety of lead compounds.

Feeding rodents, such as mice and rats, a high-fat or high-cholesterol diet is a common method to induce hyperlipidemia.[3][19] These models are useful for initial in vivo screening of lipid-lowering agents.

Genetically engineered mouse models, such as the Apolipoprotein E (ApoE) knockout and the LDLR knockout mice, spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[20][21][22] These models are considered the gold standard for preclinical atherosclerosis research.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. The following sections provide representative protocols for key experiments in lipid-lowering agent target identification and validation.

In Vitro Assay Protocols

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[23][24][25]

Materials:

-

HMG-CoA Reductase Assay Buffer

-

Recombinant HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Test inhibitor compounds

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.

-

Add the test inhibitor or vehicle control to the appropriate wells of the 96-well plate.

-

Add the recombinant HMG-CoA Reductase enzyme to all wells except the blank.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-30 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340) to determine enzyme activity. The percent inhibition is calculated relative to the vehicle control.

This assay quantifies the interaction between PCSK9 and the LDLR and can be used to screen for inhibitors of this interaction.[2][26][27]

Materials:

-

Recombinant human LDLR protein

-

Recombinant human PCSK9 protein (e.g., His-tagged or biotinylated)

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., BSA or non-fat dry milk in PBS)

-

Wash buffer (e.g., PBST)

-

Detection antibody (e.g., anti-His-HRP or Streptavidin-HRP)

-

Substrate for HRP (e.g., TMB or chemiluminescent substrate)

-

Stop solution (if using TMB)

-

96-well high-binding microplate

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant LDLR overnight at 4°C.

-

Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells and add recombinant PCSK9, pre-incubated with or without test inhibitors, to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound PCSK9.

-

Add the detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP substrate.

-

Measure the signal (absorbance or luminescence) using a microplate reader. The signal intensity is proportional to the amount of PCSK9 bound to the LDLR.

This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, providing a functional readout of LDLR activity.[28][29][30]

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

Test compounds

-

Positive control (e.g., a known PCSK9 inhibitor) and negative control (e.g., recombinant PCSK9)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with test compounds, positive and negative controls, or vehicle for a specified period (e.g., 24 hours).

-

Add fluorescently labeled LDL to the culture medium and incubate for 2-4 hours at 37°C.

-

Wash the cells with PBS to remove unbound fluorescent LDL.

-

Fix the cells (optional, depending on the detection method).

-

Quantify the intracellular fluorescence using a fluorescence microscope or a high-content imager. Increased fluorescence indicates enhanced LDL uptake.

In Vivo Animal Model Protocols

This model is used to evaluate the lipid-lowering effects of test compounds in a diet-induced setting.[13][19][31]

Animals:

-

Male C57BL/6J mice, 6-8 weeks old

Diet:

-

High-fat diet (HFD): Typically 45-60% of calories from fat, often with added cholesterol.

-

Control diet: Standard chow diet.

Procedure:

-

Acclimatize mice for at least one week on a standard chow diet.

-

Randomize mice into treatment groups (e.g., control diet, HFD + vehicle, HFD + test compound).

-

Feed the mice their respective diets for 8-16 weeks. Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage).

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood samples for lipid profile analysis (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Harvest tissues (e.g., liver, aorta) for further analysis (e.g., histology, gene expression).

This model is used to assess the impact of a test compound on the development and progression of atherosclerotic plaques.[6][21][32]

Animals:

-

Male ApoE knockout mice on a C57BL/6J background, 6-8 weeks old.

Diet:

-

Western-type diet (high in fat and cholesterol) to accelerate atherosclerosis.

-

Standard chow diet can also be used, but lesion development will be slower.

Procedure:

-

Acclimatize mice and randomize them into treatment groups.

-

Feed the mice a Western-type diet and administer the test compound or vehicle for 12-16 weeks.

-

At the end of the study, collect blood for lipid analysis.

-

Perfuse the mice with saline followed by a fixative.

-

Harvest the aorta and heart.

-

Quantify the atherosclerotic lesion area in the aortic root (by sectioning and staining with Oil Red O) and/or the entire aorta (en face analysis with Sudan IV staining).

Visualizing Key Pathways and Workflows

Diagrammatic representations of signaling pathways and experimental workflows are invaluable for understanding complex biological processes and experimental designs.

Caption: The HMG-CoA reductase pathway and the mechanism of action of statins.

Caption: The PCSK9 pathway and its inhibition by monoclonal antibodies.

Caption: A generalized workflow for lipid-lowering drug target validation.

Conclusion

The identification and validation of novel targets for lipid-lowering agents is a dynamic and evolving field. By leveraging a combination of genetic, multi-omic, in vitro, and in vivo approaches, researchers can continue to uncover new mechanisms to control lipid metabolism and reduce the burden of cardiovascular disease. This technical guide provides a foundational framework of the key principles and methodologies to aid in these critical drug discovery efforts. The continued exploration of new targets and the development of innovative therapeutic modalities hold the promise of a new era in the prevention and treatment of dyslipidemia and its devastating cardiovascular consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]

- 5. Regeneron Announces Positive Topline Results from Phase 3 Trial of Evinacumab in Patients with Severe, Inherited Form of High Cholesterol [prnewswire.com]

- 6. mdpi.com [mdpi.com]

- 7. challengesincardiology.com [challengesincardiology.com]

- 8. ClinPGx [clinpgx.org]

- 9. join.hcplive.com [join.hcplive.com]

- 10. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function | MDPI [mdpi.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Meta-analysis: Lowering LDL-C levels using statins reduces major vascular events regardless of baseline risk [natap.org]

- 16. 2minutemedicine.com [2minutemedicine.com]

- 17. researchgate.net [researchgate.net]

- 18. ahajournals.org [ahajournals.org]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cyagen.com [cyagen.com]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. abcam.com [abcam.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. amsbio.com [amsbio.com]

- 28. benchchem.com [benchchem.com]

- 29. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 30. resources.bio-techne.com [resources.bio-techne.com]

- 31. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]

- 32. ahajournals.org [ahajournals.org]

In Vitro Efficacy of Atorvastatin in Hepatocyte Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of atorvastatin (B1662188), a widely used lipid-lowering agent, in hepatocyte cultures. Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2] Its primary mechanism of action involves reducing cholesterol production in the liver, which in turn leads to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the bloodstream.[1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in the action of atorvastatin on liver cells.

Data Presentation: Quantitative Effects of Atorvastatin on Hepatocytes

The following tables summarize the dose-dependent effects of atorvastatin on various parameters in hepatocyte cultures, as reported in the scientific literature.

Table 1: Cytotoxicity of Atorvastatin in Hepatocyte Cultures

| Cell Type | Atorvastatin Concentration (µM) | Exposure Time | Effect | Reference |

| Rat Primary Hepatocytes | 120 | 24 hours | LC20 (20% lethal concentration) | [3] |

| HepG2/C3A Cells | 100 | Not Specified | 50 ± 16% decrease in viability | [4] |

Table 2: Effects of Atorvastatin on Gene and Protein Expression in Hepatocytes

| Cell Type | Atorvastatin Concentration | Treatment Duration | Target | Effect | Reference |

| McA Cells | 10, 30, 65 µM | 24 hours | IL-1β expression | Attenuated palmitic acid-induced upregulation | [5] |

| Human Circulating Mononuclear Cells | Not Specified | Not Specified | LDLR mRNA | 35% increase | [6] |

| Rat Liver | 0.04% in diet | Not Specified | HMG-CoA Reductase mRNA | ~3-fold increase | [7] |

| Rat Liver | 0.04% in diet | Not Specified | HMG-CoA Reductase Protein | Up to 700-fold increase | [7] |

| Cultured Macrophages and Hepatocytes | Dose-dependent | Not Specified | IDOL abundance | Significant decrease | [8] |

| Cultured Macrophages and Hepatocytes | Dose-dependent | Not Specified | LDLR expression | Concomitant increase | [8] |

Table 3: Effects of Atorvastatin on Hepatocyte Function and Apoptosis

| Cell Type | Atorvastatin Concentration (mol/L) | Parameter | Effect | Reference |

| Activated Rat Hepatic Stellate Cells | 10⁻⁷ and 10⁻⁸ | Apoptosis Rate | Increased to 60% from a control of 19% | [9] |

| Activated Rat Hepatic Stellate Cells | 10⁻³ | Apoptosis Rate | Increased to 92% | [9] |

| Activated Rat Hepatic Stellate Cells | 10⁻⁹ | Cell Cycle | Increase of cells in G2 phase (from 61% to 75%) | [9] |

| Activated Rat Hepatic Stellate Cells | 10⁻⁷ | Caspase-9 Activity | Increased to 407% of control | [9] |

| Activated Rat Hepatic Stellate Cells | 10⁻⁷ | Caspase-3 Activity | Increased to 540% of control | [9] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the in vitro efficacy of atorvastatin in hepatocyte cultures.

Hepatocyte Cell Culture and Treatment

Primary human hepatocytes or immortalized hepatocyte cell lines, such as HepG2, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[10][11] For experiments, cells are seeded in multi-well plates and allowed to adhere. Following adherence, the culture medium is replaced with a medium containing various concentrations of atorvastatin or a vehicle control (e.g., DMSO).[5][11] The treatment duration can range from a few hours to several days, depending on the specific endpoint being investigated.[3][12]

Cytotoxicity Assays

To determine the toxic effects of atorvastatin on hepatocytes, various cytotoxicity assays are employed. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3] Another approach involves using fluorescent probes like alamarBlue to assess metabolic inhibition and 5-carboxyfluorescein (B1664652) diacetate, acetoxymethyl ester (CFDA-AM) to measure the loss of membrane integrity.[3]

Gene Expression Analysis (qRT-PCR)

To investigate the effects of atorvastatin on the expression of specific genes, quantitative real-time polymerase chain reaction (qRT-PCR) is utilized.[5][13] This process involves the following steps:

-

RNA Isolation: Total RNA is extracted from treated and untreated hepatocyte cultures.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., LDLR, HMGCR, IL1B) and housekeeping genes for normalization.

Western Blotting for Protein Analysis

Western blotting is used to quantify the levels of specific proteins in hepatocytes following treatment with atorvastatin. The general workflow is as follows:

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., HMG-CoA Reductase, LDLR) and then with secondary antibodies conjugated to a detectable marker.

-

Detection and Quantification: The protein bands are visualized and quantified using an imaging system.

Enzyme Activity Assays

The activity of enzymes such as HMG-CoA reductase and caspases can be measured to assess the functional effects of atorvastatin. For HMG-CoA reductase, the assay typically measures the conversion of HMG-CoA to mevalonate.[14] Caspase activity assays often use a substrate that releases a fluorescent or colorimetric signal upon cleavage by the respective caspase.[9][15]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro efficacy of atorvastatin in hepatocytes.

Caption: Atorvastatin's primary mechanism of action in a hepatocyte.

Caption: Workflow for analyzing gene expression in hepatocytes.

References

- 1. droracle.ai [droracle.ai]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of atorvastatin on lipoxygenase pathway‐related gene expression in an in vitro model of lipid accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atorvastatin increases expression of low-density lipoprotein receptor mRNA in human circulating mononuclear cells [pubmed.ncbi.nlm.nih.gov]

- 7. Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Application of 3D Hepatic Plate-Like Liver Model for Statin-Induced Hepatotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The human primary hepatocyte transcriptome reveals novel insights into atorvastatin and rosuvastatin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DSpace [helda.helsinki.fi]

- 15. Bioenergetic study of murine hepatic tissue treated in vitro with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of a Representative Lipid-Lowering Agent on the Cholesterol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). The cholesterol biosynthesis pathway is a critical target for therapeutic intervention. This technical guide provides a detailed overview of the mechanism of action of a representative class of lipid-lowering agents, HMG-CoA reductase inhibitors (statins), on this pathway. For the purpose of this guide, "Lipid-lowering agent-1" will be used to refer to a representative statin.

Statins are the most widely prescribed drugs for lowering cholesterol.[1][2] They function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3][4][5] This inhibition leads to a reduction in the synthesis of cholesterol, primarily in the liver.[3][6]

Core Mechanism of Action

The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a complex series of enzymatic reactions that produces cholesterol and other essential isoprenoids from acetyl-CoA. The key regulatory step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase.[6]

This compound acts as a competitive inhibitor of HMG-CoA reductase.[3][5] Its molecular structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme, thereby blocking the binding of HMG-CoA and halting the production of mevalonate.[7][8] This inhibition of HMG-CoA reductase is the primary mechanism by which this agent lowers intracellular cholesterol levels.[3][9]

The reduction in hepatic cholesterol synthesis triggers a compensatory mechanism. Liver cells upregulate the expression of low-density lipoprotein (LDL) receptors on their surfaces.[3][6] This leads to increased clearance of LDL cholesterol from the bloodstream, further contributing to the overall reduction in plasma LDL-C levels.[6]

Quantitative Data on the Effects of this compound

The efficacy of this compound can be quantified by its inhibitory effect on HMG-CoA reductase and its impact on plasma lipid profiles.

Table 1: HMG-CoA Reductase Inhibition by Representative Statins

| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition |

| Atorvastatin | 3 - 20 |

| Simvastatin | 3 - 20 |

| Rosuvastatin | 3 - 20 |

| Pravastatin | 3 - 20 |

| Fluvastatin | 3 - 20 |

| Pitavastatin | 3 - 20 |

Data compiled from multiple sources indicating the general range of IC50 values for various statins. Actual values can vary based on experimental conditions.[10]

Table 2: Typical Effects of Atorvastatin (a representative statin) on Plasma Lipids

| Parameter | Percentage Change from Baseline |

| LDL Cholesterol | ↓ 18% to 55% |

| Total Cholesterol | ↓ ~20% to 35% |

| Triglycerides | ↓ 7% to 30% |

| HDL Cholesterol | ↑ 5% to 10% |

Data represents the typical range of effects observed with statin therapy.[5][11] The specific percentage change can vary depending on the dose and the individual patient.[11]

Signaling Pathway Modulation

The inhibition of the cholesterol biosynthesis pathway by this compound has significant downstream effects on cellular signaling, primarily through the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).

When intracellular cholesterol levels decrease due to HMG-CoA reductase inhibition, it triggers the activation of SREBP-2.[5][12] SREBP-2 is a transcription factor that, upon activation, moves to the nucleus and upregulates the expression of genes involved in cholesterol synthesis and uptake, most notably the LDL receptor gene.[5][12][13] This upregulation of LDL receptors is a key part of the mechanism by which statins lower plasma LDL-C.[6]

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[14][15][16]

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

Test inhibitor (this compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.

-

Add the test inhibitor at various concentrations to the wells.

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes).[17]

-

The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculate the percent inhibition by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

-

The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

In Vitro Cell-Based Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium

-

This compound

-

Radiolabeled precursor (e.g., [14C]-acetate or [3H]-mevalonate)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Add the radiolabeled precursor to the culture medium and incubate for a few hours.

-

Wash the cells and extract the lipids using an appropriate solvent system.

-

Separate the different lipid species, including cholesterol, using TLC.

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

The reduction in radiolabeled cholesterol in treated cells compared to control cells indicates the inhibitory effect of the agent on cholesterol synthesis.

Animal Model Studies for Lipid Profiling

In vivo studies using animal models are crucial for evaluating the lipid-lowering efficacy of a new agent.[18]

Animal Models:

-

Hyperlipidemic rabbits (e.g., Watanabe heritable hyperlipidemic rabbits or diet-induced hyperlipidemic rabbits).[19]

-

Genetically modified mice (e.g., ApoE-/- or LDLR-/- mice on a high-fat diet).[20]

Procedure:

-

Acclimate animals and induce hyperlipidemia through diet or genetic modification.

-

Administer this compound or vehicle control to the animals daily for a predetermined period (e.g., 4-12 weeks).

-

Collect blood samples at baseline and at various time points throughout the study.

-

Separate plasma and measure the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available assay kits.[23]

-

Compare the lipid profiles of the treated group with the control group to determine the in vivo efficacy of the agent.

Conclusion

This compound, exemplified by the statin class of drugs, exerts its primary effect through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in hepatic cholesterol synthesis, a compensatory upregulation of LDL receptors, and a subsequent decrease in plasma LDL-C levels. The efficacy of these agents can be rigorously evaluated through a combination of in vitro enzymatic and cell-based assays, and in vivo animal studies. This comprehensive understanding of the mechanism of action and the availability of robust experimental protocols are fundamental for the continued development and optimization of novel lipid-lowering therapies.

References

- 1. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 7. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. medicaid.nv.gov [medicaid.nv.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 17. abcam.com [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. criver.com [criver.com]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. mdpi.com [mdpi.com]

- 23. cellbiolabs.com [cellbiolabs.com]

Lipid-lowering agent-1 interaction with lipid metabolism enzymes

An In-depth Technical Guide: The Interaction of LLA-1 with Key Lipid Metabolism Enzymes

Abstract

This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and experimental protocols related to the novel lipid-lowering agent, LLA-1. LLA-1 is a next-generation small molecule designed to modulate lipid metabolism through a dual-inhibition mechanism, targeting both cholesterol synthesis and clearance pathways. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and metabolic disease research.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C), is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD). While existing therapies have proven effective, there remains a significant unmet need for more potent and multifaceted lipid-lowering agents. LLA-1 has been developed to address this need by simultaneously targeting two critical nodes in lipid homeostasis: HMG-CoA Reductase (HMGCR) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This dual-action approach is hypothesized to result in a synergistic reduction of plasma LDL-C levels.

Mechanism of Action

LLA-1 exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Additionally, LLA-1 disrupts the interaction between PCSK9 and the LDL receptor (LDLR), thereby preventing PCSK9-mediated degradation of the LDLR. This leads to increased recycling of LDLR to the hepatocyte surface, enhancing the clearance of circulating LDL-C.

Caption: Mechanism of action for the dual-inhibitor LLA-1.

Quantitative Efficacy Data

The efficacy of LLA-1 has been quantified through a series of in vitro and cell-based assays. The data demonstrates potent, concentration-dependent inhibition of both HMGCR enzymatic activity and the PCSK9-LDLR interaction.

Table 1: In Vitro Potency of LLA-1

| Target Enzyme | Assay Type | Parameter | Value |

| HMG-CoA Reductase | Enzymatic Activity | IC₅₀ | 15.2 ± 2.1 nM |

| PCSK9 | Protein-Protein Interaction | IC₅₀ | 45.8 ± 5.6 nM |

Table 2: Cellular Activity of LLA-1 in HepG2 Cells

| Assay | Endpoint | LLA-1 (1 µM) | Control (Vehicle) |

| Cholesterol Biosynthesis | Inhibition | 85.3 ± 4.2% | 0% |

| LDLR Protein Expression | Fold Change vs. Control | 3.8 ± 0.5 | 1.0 |

| LDL-C Uptake | % Increase vs. Control | 120 ± 15% | 0% |

Detailed Experimental Protocols

HMG-CoA Reductase (HMGCR) Activity Assay

This assay quantifies the enzymatic activity of HMGCR by measuring the rate of NADPH oxidation.

-

Reagents: Recombinant human HMGCR, HMG-CoA substrate, NADPH, assay buffer (100 mM potassium phosphate, pH 7.4, 10 mM DTT).

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH (0.2 mM).

-

Add varying concentrations of LLA-1 (solubilized in DMSO) or vehicle control to the reaction mixture.

-

Initiate the reaction by adding HMG-CoA (0.1 mM) and recombinant HMGCR (50 nM).

-

Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at 37°C for 15 minutes using a spectrophotometer.

-

Calculate the rate of reaction from the linear phase of the absorbance curve.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

PCSK9-LDLR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of LLA-1 to disrupt the binding of PCSK9 to the LDLR.

-

Reagents: Recombinant human PCSK9 (His-tagged), recombinant human LDLR-EGF-A domain (GST-tagged), anti-His antibody conjugated to Eu³⁺-cryptate (donor), anti-GST antibody conjugated to d2 (acceptor), assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

-

Procedure:

-

Add varying concentrations of LLA-1 or vehicle control to a 384-well microplate.

-

Add PCSK9-His (10 nM) and LDLR-GST (20 nM) to each well.

-

Incubate for 60 minutes at room temperature to allow for protein-protein binding.

-

Add the TR-FRET antibody pair (anti-His-Eu³⁺ and anti-GST-d2).

-

Incubate for 2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 337 nm) using a compatible plate reader.

-

Calculate the ratio of acceptor to donor emission and determine the IC₅₀ value.

-

In Vivo Efficacy Workflow

The in vivo efficacy of LLA-1 was evaluated in a hyperlipidemic hamster model. The workflow diagram below outlines the key phases of the study.

Caption: Experimental workflow for the in vivo evaluation of LLA-1.

Conclusion

LLA-1 represents a promising therapeutic candidate with a novel, dual-action mechanism targeting both the synthesis and clearance of cholesterol. The potent in vitro and cellular activities, demonstrated through rigorous and standardized assays, establish a strong foundation for its further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of LLA-1 and other next-generation lipid-lowering agents.

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Lipid-Lowering Agent-1 (Exemplified by Atorvastatin) in Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Lipid-lowering agent-1" is a placeholder. The following protocols and data are based on studies conducted with Atorvastatin (B1662188), a widely used statin, to serve as a representative example. Researchers should adapt these guidelines based on the specific properties of their compound of interest.

Introduction

This document provides a comprehensive guide for the in vivo administration of lipid-lowering agents in mouse models of dyslipidemia and related metabolic disorders. Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is used as a model compound to detail experimental design, dosage considerations, and analytical methods.[1][2] The primary mechanism of action for statins involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3] This leads to a reduction in hepatic cholesterol synthesis, an upregulation of LDL receptors, and increased clearance of LDL-cholesterol from circulation.[1][2] Beyond their primary lipid-lowering effects, statins exhibit pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory properties, by modulating signaling pathways such as RhoA/ROCK and PI3K/Akt/mTOR.[4][5]

Quantitative Data Summary

The following table summarizes dosages and effects of Atorvastatin in various mouse models as reported in the literature. This data can guide dose selection for novel lipid-lowering agents.

| Mouse Model | Diet | Atorvastatin Dosage | Administration Route | Duration | Key Findings | Reference |

| C57BL/6J | High-Fat Diet (HFD) | 5, 10, 15 mg/kg/day | Oral Gavage | 15 days | 10 mg/kg/day was optimal for reducing liver enzyme activities and improving insulin-stimulated AKT phosphorylation. | [6] |

| C57BL/6J | Atherogenic Diet | 10 mg/kg/day | Intraperitoneal (IP) Injection | 3 weeks | Restored the expression of genes in the Insig-SREBP pathway that were dysregulated by the diet. | [7] |

| C57BL/6J | Atherogenic Diet | 10 mg/kg/day | Mixed in Diet | 8 weeks | Significantly decreased total cholesterol and VLDL levels. | [8] |

| ApoE-deficient | Chow Diet | 10 mg/kg/day | Mixed in Diet | 8 weeks | Increased serum lipid levels in this specific model. | [8] |

| APOE*3-Leiden | Western-Type Diet (WTD) | 3.0-4.5 mg/kg/day | Mixed in Diet | 5 weeks | Reduced plasma cholesterol by 43% and triglycerides by 44%. | [9] |

| BALB/c | Standard Chow | 20 and 40 mg/kg/day | Oral Gavage | Variable | Investigated effects on tumor-bearing mice. | [10] |

| C57BL/6J | Fructose-rich (F) diet | 20 mg/kg/day | Oral Gavage | 3 weeks | Ameliorated increased levels of ALT and triglycerides in a NASH model. | [11] |

Experimental Protocols

Diet-Induced Hyperlipidemia in C57BL/6J Mice

This protocol describes the induction of hyperlipidemia in C57BL/6J mice using a high-fat or atherogenic diet, followed by treatment with a lipid-lowering agent.

Materials:

-

Male C57BL/6J mice, 8-12 weeks old

-

Standard chow diet

-

High-fat diet (e.g., 45-60% kcal from fat) or Western-type diet (high fat and cholesterol)

-

This compound (e.g., Atorvastatin)

-

Vehicle for drug administration (e.g., water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Acclimation: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.

-

Induction of Hyperlipidemia:

-

Divide mice into experimental groups (e.g., Chow + Vehicle, High-Fat Diet + Vehicle, High-Fat Diet + Treatment).

-

Switch the diet of the relevant groups to a high-fat or atherogenic diet.

-

Monitor body weight and food intake regularly.

-

Continue the diet for a period sufficient to induce a stable hyperlipidemic phenotype (typically 8-12 weeks).[6][8]

-

-

Treatment Administration:

-

Prepare the lipid-lowering agent in the appropriate vehicle at the desired concentrations.

-

Administer the compound or vehicle to the respective groups. Common administration routes include:

-

The treatment duration can range from a few days to several weeks, depending on the study objectives.[6][7][8]

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).

-

Anesthetize the mice.

-

Collect blood via cardiac puncture or retro-orbital sinus.

-

Process the blood to obtain plasma or serum for lipid analysis (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Harvest tissues (e.g., liver, aorta) for further analysis (e.g., histology, gene expression).

-

Pharmacokinetic Study in Mice

This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of a lipid-lowering agent.

Materials:

-

Mice (strain as appropriate for the study)

-

This compound

-

Administration supplies (e.g., oral gavage needles, syringes)

-

Blood collection supplies

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of the lipid-lowering agent to a cohort of mice.[12] The route of administration should be consistent with the intended therapeutic use.

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[12]

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[2]

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for an in vivo mouse study.

Signaling Pathway of Atorvastatin

Caption: Simplified signaling pathway for Atorvastatin.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. escires.com [escires.com]

- 7. Effects of Atherogenic Diet and Atorvastatin Treatment on Gene Expression Profiles in the C57BL/6J Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ispub.com [ispub.com]

- 11. Atorvastatin Modulates Bile Acid Homeostasis in Mice with Diet-Induced Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and excretion studies in mouse after single and multiple oral doses of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving Lipid-lowering agent-1 in DMSO for cell culture

Application Note and Protocol

Topic: Protocol for Dissolving Lipid-lowering Agent-1 in DMSO for Cell Culture

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies involving hydrophobic compounds.

Introduction: this compound is a novel hydrophobic compound under investigation for its potential to modulate cellular lipid metabolism. Due to its poor solubility in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO) is utilized as a solvent to facilitate its use in cell-based assays. This document provides a detailed protocol for the preparation of stock and working solutions of this compound in DMSO, ensuring compound stability, solubility, and minimal solvent-induced cytotoxicity. Adherence to this protocol is critical for obtaining accurate and reproducible experimental results.

Data Summary

Quantitative parameters for the preparation and application of this compound solutions are summarized in the table below.

| Parameter | Recommended Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Use fresh, high-purity DMSO to ensure maximum solubility.[1][2] |

| Stock Solution Concentration | 10 mM - 50 mM | A high concentration allows for minimal volume addition to culture medium. |

| Stock Solution Storage | -20°C (short-term, <1 month) or -80°C (long-term, ≤6 months) | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |

| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Recommended to keep at ≤ 0.1% to minimize effects on cell viability and gene expression.[4][5][6] |

| Vehicle Control | Cell culture medium with the same final concentration of DMSO | Essential for differentiating compound effects from solvent effects.[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Methodology:

-

Determine Mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )).

-

Example: For 1 mL of a 10 mM stock of a compound with a Molecular Weight of 450.5 g/mol : Mass = 10 mmol/L * 0.001 L * 450.5 g/mol = 4.505 mg.

-

-

Weigh Compound: Under a fume hood, carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

-

Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid in dissolving poorly soluble compounds.[5] Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent degradation from multiple freeze-thaw cycles.[1][3]

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired treatment concentrations.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated micropipettes and sterile tips

Methodology:

-

Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate pipetting, perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in culture medium to create a 1 mM intermediate solution.

-

Prepare Final Working Solutions: Use the stock or intermediate solution to prepare the final concentrations in pre-warmed culture medium. Add the stock solution dropwise to the medium while gently swirling.[5]

-

Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

-

-

Calculate Final DMSO Concentration: Ensure the final volume of DMSO in the working solution does not exceed 0.5%. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require lower concentrations (≤ 0.1%).[5][7]

-

Calculation: (Volume of DMSO stock / Total volume of working solution) * 100%

-

Example: (10 µL / 10,000 µL) * 100% = 0.1% DMSO.

-

-

Prepare Vehicle Control: Prepare a vehicle control by adding an equivalent volume of pure DMSO to the same volume of culture medium used for the highest concentration of the test agent. This is crucial for distinguishing the effect of the compound from the effect of the solvent.

-

Treat Cells: Remove the existing medium from the cultured cells and replace it with the prepared working solutions (or vehicle control). Mix gently and return the cells to the incubator for the desired treatment period.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for cell-based assays.

References

Application Note: Quantification of Lipid-Lowering Agent-1 in Human Plasma by Reverse-Phase HPLC with UV Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid-lowering agents are a class of drugs widely used in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] "Lipid-lowering agent-1" represents a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor.[2][3] These agents act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, primarily in the liver.[1][2][4][5] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes.[4] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby reducing circulating LDL levels.[4]

Accurate quantification of these agents in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy.[6][7] This application note details a simple, rapid, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis.[8][9]

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard: (Purity >99%)

-

Internal Standard (IS): A suitable compound with similar chromatographic properties (e.g., another statin).[3]

-

HPLC Grade Acetonitrile (B52724) (ACN) [9]

-

HPLC Grade Methanol (B129727) (MeOH)

-

HPLC Grade Water

-

Glacial Acetic Acid

-

Drug-free Human Plasma: (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1200 Infinity or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (containing 0.05% glacial acetic acid) (70:30, v/v) |

| pH (Mobile Phase) | Adjusted to 3.0 with glacial acetic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 248 nm |

| Internal Standard (IS) | Eluted at a distinct and well-resolved time from the analyte |

Preparation of Standard Solutions

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in separate 100 mL volumetric flasks using methanol as the solvent.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 15 ng/mL to 2000 ng/mL.

-

Plasma Calibration Standards: Freshly prepare plasma calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations of 15.62, 31.25, 62.5, 125, 250, 500, 1000, and 2000 ng/mL.[9] The IS concentration should be kept constant in each sample (e.g., 500 ng/mL).[9]

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 200 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution (e.g., 2 µg/mL) to each tube, except for the blank plasma.[10]

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9][11] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[12]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[10]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10][13]

-

Carefully transfer the supernatant to a clean vial.

-

Inject 20 µL of the supernatant into the HPLC system for analysis.

Data Presentation and Method Validation

The developed method was validated according to established bioanalytical method validation guidelines.[14][15] The performance parameters are summarized below.

Linearity and Sensitivity

The linearity of the method was assessed by analyzing the plasma calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

| Parameter | Result |

| Linearity Range | 15.62 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 5.25 ng/mL |

| Lower Limit of Quantification (LLOQ) | 15.62 ng/mL |

The LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[15]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels: Low (50 ng/mL), Medium (500 ng/mL), and High (1500 ng/mL).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | 50 | 4.12 | 98.5 | 5.34 | 102.1 |

| Medium QC | 500 | 2.89 | 101.2 | 3.98 | 99.8 |

| High QC | 1500 | 1.98 | 99.1 | 2.76 | 100.5 |

Acceptance criteria: Precision (%RSD) should not exceed 15% (20% for LLOQ), and accuracy should be within 85-115% (80-120% for LLOQ).[15]

Recovery

The extraction recovery was determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards at the same concentration.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 50 | 91.5 |

| Medium QC | 500 | 94.2 |

| High QC | 1500 | 93.8 |

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the mechanism of action for this compound, which involves the competitive inhibition of HMG-CoA reductase.[1][2][16]

Caption: Mechanism of HMG-CoA reductase inhibition by this compound.

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.

Caption: Bioanalytical workflow for plasma sample quantification.

The described RP-HPLC-UV method provides a simple, sensitive, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation technique is straightforward and effective, yielding high recovery and clean extracts. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for application in clinical and preclinical pharmacokinetic studies.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. everydaybiochemistry.com [everydaybiochemistry.com]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. wjarr.com [wjarr.com]

- 10. a protein precipitation extraction method [protocols.io]

- 11. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

Application Notes: Efficacy of Lipid-lowering agent-1 in a High-Fat Diet-Induced Hyperlipidemia Rat Model

Introduction

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of cardiovascular diseases.[1] The evaluation of novel therapeutic compounds in preclinical animal models is a critical step for drug development.[2] These application notes provide a comprehensive framework for researchers and scientists to assess the efficacy of "Lipid-lowering agent-1," a novel synthetic small molecule inhibitor of HMG-CoA reductase, in a hyperlipidemia animal model induced by a high-fat diet (HFD).

"this compound" is hypothesized to function similarly to statins by inhibiting the rate-limiting step in cholesterol biosynthesis.[3] This action is expected to deplete intracellular cholesterol, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the circulation.[4] The following protocols and data provide a detailed guide for in vivo testing of this agent. The most common animal models for hyperlipidemia studies include rats, mice, and rabbits.[5][6] The high-fat diet-induced model in Wistar rats is a widely used and relevant model as it mimics the pathological progression of hyperlipidemia in humans.[1][7]

Data Presentation

The following tables present hypothetical quantitative data from a study evaluating the efficacy of "this compound" in a high-fat diet (HFD)-induced hyperlipidemic rat model over an 8-week treatment period.

Table 1: Effect of this compound on Serum Lipid Profile

| Group | Treatment (Dose) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| 1 | Normal Control (Standard Diet) | 72.5 ± 6.8 | 85.3 ± 7.1 | 23.8 ± 2.5 | 39.5 ± 3.3 |

| 2 | HFD Control (Vehicle) | 185.4 ± 15.2 | 160.1 ± 13.5 | 125.7 ± 11.8 | 28.2 ± 2.9 |

| 3 | This compound | 128.6 ± 10.9 | 115.6 ± 9.8 | 70.4 ± 6.7 | 35.1 ± 3.0* |

| 4 | Positive Control (Atorvastatin) | 119.3 ± 9.5 | 108.2 ± 8.9 | 65.2 ± 5.9 | 36.8 ± 3.1* |

*Data are presented as Mean ± SD (n=8 per group). *p<0.05, *p<0.01 compared to HFD Control group.

Table 2: Effect of this compound on Body Weight and Liver Function Markers

| Group | Treatment (Dose) | Final Body Weight (g) | Liver Weight (g) | ALT (U/L) | AST (U/L) |

| 1 | Normal Control (Standard Diet) | 355 ± 25 | 10.1 ± 0.8 | 45.3 ± 4.1 | 95.7 ± 8.2 |

| 2 | HFD Control (Vehicle) | 480 ± 35 | 15.8 ± 1.3 | 98.6 ± 9.5 | 180.4 ± 15.6 |

| 3 | This compound | 435 ± 31 | 12.5 ± 1.1 | 65.2 ± 6.8 | 125.9 ± 11.3** |

| 4 | Positive Control (Atorvastatin) | 428 ± 29 | 12.1 ± 1.0 | 61.7 ± 5.9 | 119.5 ± 10.8** |

*Data are presented as Mean ± SD (n=8 per group). ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase. *p<0.05, *p<0.01 compared to HFD Control group.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the overall experimental workflow for evaluating this compound.

Caption: Mechanism of action of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. karger.com [karger.com]

- 5. mdpi.com [mdpi.com]

- 6. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Application Notes: AtheroReduce (Lipid-Lowering Agent-1) for Atherosclerosis Regression Studies

For Research Use Only.

Introduction

AtheroReduce is a human monoclonal antibody (IgG2) that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] By binding to PCSK9, AtheroReduce prevents its interaction with low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes.[2][3] This leads to an increased number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), resulting in a significant reduction of plasma LDL-C levels.[2][3][[“]] These application notes provide an overview of the use of AtheroReduce for studying atherosclerosis regression in both clinical and preclinical settings.

Mechanism of Action

PCSK9 is a protein that plays a key role in regulating LDL-C levels by targeting LDLRs for degradation.[1][3][[“]] When PCSK9 binds to the LDLR, the entire complex is internalized and degraded within the lysosome, preventing the receptor from recycling back to the cell surface.[2] AtheroReduce is a monoclonal antibody that specifically binds to free plasma PCSK9, thereby preventing its interaction with the LDLR.[1][2] This inhibition of the PCSK9-LDLR interaction leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the bloodstream.[2][3] This mechanism provides a potent method for lowering LDL-C and has been shown to promote the regression of atherosclerotic plaques.[5][6]

Data Presentation

Table 1: Effect of AtheroReduce on LDL-C and Atheroma Volume (GLAGOV Trial) [5][7]

| Parameter | Placebo + Statin | AtheroReduce + Statin | p-value |

| Baseline LDL-C (mg/dL) | 92.5 | 92.5 | NS |

| On-treatment LDL-C (mg/dL) | 93.0 | 36.6 | <0.001 |

| Change in Percent Atheroma Volume (PAV) | +0.05% | -0.95% | <0.001 |

| Change in Total Atheroma Volume (TAV) (mm³) | -0.9 | -5.8 | <0.001 |

| Patients with Plaque Regression (%) | 47.3% | 64.3% | <0.001 |

Table 2: Effect of AtheroReduce on Plaque Composition (Post-Myocardial Infarction Study) [8][9]

| Parameter | Placebo + Statin | AtheroReduce + Statin | p-value |

| Change in Minimum Fibrous Cap Thickness (μm) | +21.5 | +42.7 | 0.015 |

| Change in Maximum Lipid Arc (°) | -31.4 | -57.5 | 0.04 |

| Change in Macrophage Index (mm) | -1.45 | -3.17 | 0.04 |

| Change in Percent Atheroma Volume (%) | -0.61 | -2.29 | 0.009 |

Mandatory Visualizations

Caption: Mechanism of action of AtheroReduce in preventing PCSK9-mediated LDL receptor degradation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Evolocumab? [synapse.patsnap.com]

- 4. consensus.app [consensus.app]

- 5. Effect of Evolocumab on Progression of Coronary Disease in Statin-Treated Patients - The GLAGOV Randomized Clinical Trial [natap.org]

- 6. droracle.ai [droracle.ai]

- 7. Effect of Evolocumab on Progression of Coronary Disease in Statin-Treated Patients: The GLAGOV Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Evolocumab on Coronary Plaque Phenotype and Burden in Statin-Treated Patients Following Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Lipid-lowering agent-1 in non-alcoholic fatty liver disease research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction